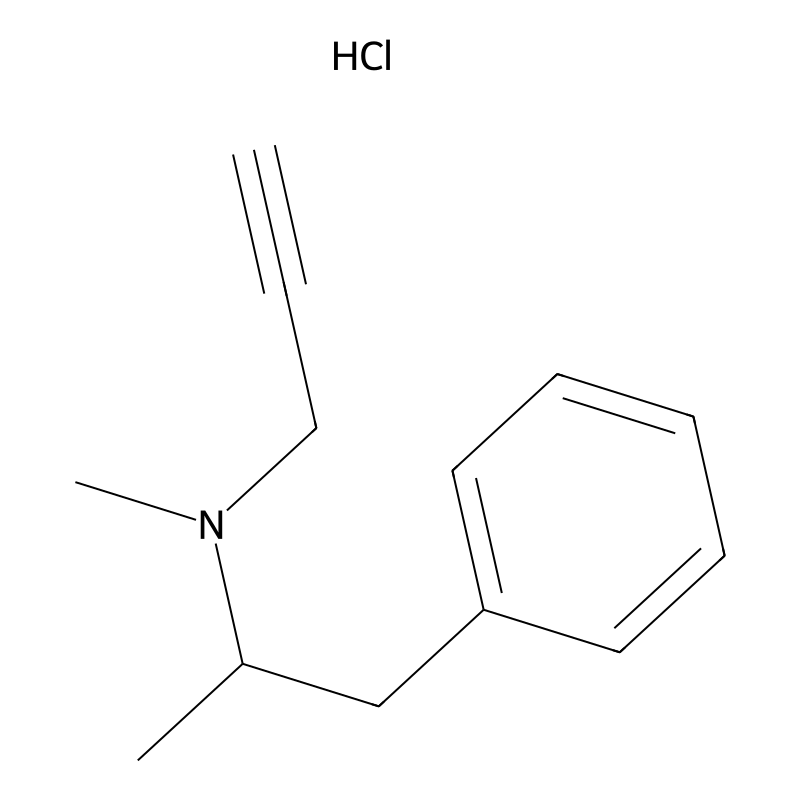

Deprenyl hydrochloride

Content Navigation

Variable MAO-B inhibition from racemic or free base deprenyl compromises assay reproducibility. Deprenyl hydrochloride eliminates off-target dopaminergic effects and dosing inconsistencies. - 450-fold selectivity over MAO-A ensures clean MAO-B blockade for residual MAO-A measurement. - Crystalline HCl salt dissolves freely in aqueous buffers, enabling precise molar dosing without organic solvents. - L-enantiomer purity avoids D-amphetamine metabolite formation, critical for neuroprotection models. In stock with proven lot-to-lot consistency.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Purity

Package Size

Deprenyl hydrochloride, also known as selegiline hydrochloride, is a highly characterized propargylamine derivative and an established irreversible inhibitor of monoamine oxidase B (MAO-B). Procured extensively for neuropharmacological research, biochemical assay calibration, and neurodegeneration modeling, this crystalline hydrochloride salt ensures high chemical stability and precise aqueous solubility compared to its free base form . Its primary procurement value lies in its role as a mechanism-based covalent inhibitor, providing a reliable, quantifiable baseline for differentiating MAO-B from MAO-A activity in complex in vitro and in vivo systems.

Research Fit

Substituting Deprenyl hydrochloride with racemic mixtures, non-selective MAO inhibitors (such as pargyline), or reversible alternatives (such as safinamide) fundamentally compromises assay reproducibility and target validation [1]. The use of D-deprenyl or racemic deprenyl introduces off-target dopaminergic activity and toxic D-amphetamine metabolites, confounding neuroprotective readouts [2]. Furthermore, utilizing the free base form instead of the hydrochloride salt introduces severe handling challenges; the free base is a water-insoluble liquid prone to degradation, making precise molar dosing in aqueous biological buffers highly inconsistent compared to the freely soluble salt .

Substitution Risk

References

- [1] Binda, C., et al. (2011). Different Generations of Type-B Monoamine Oxidase Inhibitors in Parkinson's Disease: From Bench to Bedside. Current Topics in Medicinal Chemistry.

- [2] Tipton, K. F., et al. (2017). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules.

Quantitative MAO-B Selectivity Over MAO-A

Deprenyl hydrochloride demonstrates strict selectivity for MAO-B, making it a standard tool for isolating isoform-specific activity. It inhibits MAO-B with an IC50 of 51 nM, while requiring a concentration of 23 μM to inhibit MAO-A, yielding a 450-fold selectivity window. In contrast, clorgyline selectively targets MAO-A, and non-selective agents like pargyline fail to distinguish between the two isoforms [1].

| Evidence Dimension | MAO Isoform Selectivity (IC50) |

| Target Compound Data | MAO-B IC50 = 51 nM; MAO-A IC50 = 23 μM |

| Comparator Or Baseline | Clorgyline (MAO-A selective) / Pargyline (Non-selective) |

| Quantified Difference | 450-fold preference for MAO-B, preventing cross-isoform interference at nanomolar dosing. |

| Conditions | Recombinant human MAO enzymes in vitro |

Ensures researchers can selectively knock out MAO-B activity without confounding MAO-A-mediated serotonin and norepinephrine metabolism.

SI 3434 vs rasagiline 172

Aqueous Processability of the Hydrochloride Salt vs. Free Base

The procurement of the hydrochloride salt of Deprenyl is critical for aqueous assay compatibility. Deprenyl hydrochloride is a stable, crystalline solid that is freely soluble in water, routinely yielding clear solutions at concentrations between 10 mg/mL and 50 mg/mL . In stark contrast, Deprenyl free base is an oily liquid that is practically insoluble in water, requiring organic solvents that can disrupt delicate cell-based or enzymatic assays .

| Evidence Dimension | Aqueous Solubility and Physical State |

| Target Compound Data | Crystalline solid, water solubility >10 mg/mL (up to 50 mg/mL) |

| Comparator Or Baseline | Deprenyl free base (water-insoluble oily liquid) |

| Quantified Difference | Transition from a water-insoluble liquid to a highly water-soluble solid capable of precise volumetric dosing. |

| Conditions | Standard laboratory preparation in aqueous buffers at room temperature |

Guarantees rapid, solvent-free dissolution in physiological buffers, eliminating the need for high-concentration DMSO or ethanol vehicles that cause assay artifacts.

Rasagiline: no effect

Enantiomeric Purity and Off-Target Avoidance

Deprenyl hydrochloride (L-deprenyl) is the specific enantiomer required for MAO-B inhibition without severe off-target effects. Utilizing D-deprenyl or racemic mixtures results in vastly reduced MAO-B affinity and the generation of D-amphetamine as a primary metabolite, which actively induces off-target dopamine release and cardiovascular toxicity [1]. L-deprenyl avoids these confounding effects, metabolizing into less active L-isomers and maintaining strict target fidelity [2].

| Evidence Dimension | Target Affinity and Metabolite Profile |

| Target Compound Data | High MAO-B affinity; metabolizes to L-methamphetamine/L-amphetamine |

| Comparator Or Baseline | D-deprenyl / Racemic deprenyl (metabolizes to D-amphetamine) |

| Quantified Difference | Elimination of D-amphetamine-induced dopaminergic artifacts while preserving nanomolar MAO-B potency. |

| Conditions | In vivo neuropharmacological models and metabolic profiling |

Prevents false-positive neurochemical readouts caused by the stimulant effects of D-enantiomer metabolites in animal models.

Pargyline / MDL 72974: no protection

Covalent Target Engagement vs. Reversible Inhibitors

Deprenyl hydrochloride functions as a mechanism-based, irreversible inhibitor, forming a covalent adduct with the N5 atom of the MAO-B flavin cofactor. This results in sustained enzyme inactivation that outlasts the pharmacokinetic clearance of the drug [1]. In contrast, reversible inhibitors like safinamide (IC50 ~ 79-98 nM) require continuous drug presence to maintain inhibition, making Deprenyl the standard choice for long-term target knockout studies .

| Evidence Dimension | Enzyme Inhibition Kinetics |

| Target Compound Data | Irreversible covalent binding (sustained inhibition post-clearance) |

| Comparator Or Baseline | Safinamide (reversible binding requiring continuous exposure) |

| Quantified Difference | Permanent inactivation of the bound MAO-B enzyme vs. concentration-dependent transient inhibition. |

| Conditions | Enzyme kinetic recovery assays / sustained in vivo target engagement |

Allows for pulse-chase experimental designs and ensures complete, long-lasting MAO-B blockade without requiring constant infusion.

MAO-B Isoform-Specific Biochemical Assays

Due to its 450-fold selectivity and high aqueous solubility, Deprenyl hydrochloride is the benchmark standard for calibrating MAO-B activity in high-throughput screening (HTS) assays. It allows researchers to completely block MAO-B in tissue homogenates to isolate and measure residual MAO-A activity without solvent-induced artifacts .

In Vivo Models of Neurodegeneration

The enantiomeric purity of L-deprenyl hydrochloride prevents the formation of confounding D-amphetamine metabolites. This makes it a reliable positive control in MPTP- or 6-OHDA-induced neurodegeneration models, where it protects dopaminergic neurons without artificially stimulating dopamine release [1].

Covalent Inhibitor Design and Structural Biology

As a mechanism-based inhibitor that forms a stable covalent adduct with the flavin cofactor, Deprenyl hydrochloride is routinely procured for co-crystallization studies. It serves as a structural baseline for developing next-generation propargylamine-based covalent drugs targeting monoamine oxidases [2].

Application Fit Matrix

References

- [2] Tipton, K. F., et al. (2017). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules.

- [3] Binda, C., et al. (2011). Different Generations of Type-B Monoamine Oxidase Inhibitors in Parkinson's Disease: From Bench to Bedside. Current Topics in Medicinal Chemistry.

Related CAS

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral]

Pictograms

Irritant

Other CAS

Wikipedia

Explore Compound Types